molecular formula C20H14BrN3O3 B4401666 5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No. B4401666
M. Wt: 424.2 g/mol
InChI Key: DKLTVSIJCNWSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body.

Scientific Research Applications

5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide 501516 has been studied extensively for its potential applications in research. It has been shown to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. These effects make it a promising candidate for research in the fields of sports medicine, cardiology, and oncology.

Mechanism of Action

5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound 501516 has a number of biochemical and physiological effects on the body. These include increased endurance, improved lipid metabolism, and reduced inflammation. In animal studies, this compound 501516 has been shown to increase running endurance by up to 70%. It has also been shown to improve lipid metabolism by increasing HDL cholesterol and reducing triglycerides. Additionally, this compound 501516 has been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide 501516 in lab experiments is its selectivity for PPARδ. This allows researchers to study the effects of PPARδ activation without the off-target effects seen with other compounds. Additionally, this compound 501516 has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. One limitation of using this compound 501516 in lab experiments is its high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Additionally, further research is needed to understand the long-term effects of this compound 501516 on the body and to determine its safety and efficacy in humans.

properties

IUPAC Name

5-bromo-N-(2-methoxy-5-quinoxalin-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-26-17-7-6-12(16-11-22-13-4-2-3-5-14(13)23-16)10-15(17)24-20(25)18-8-9-19(21)27-18/h2-11H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLTVSIJCNWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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